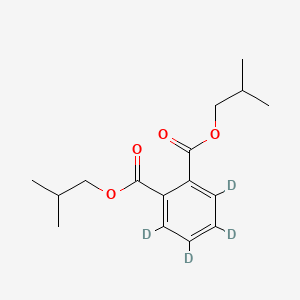
4-Butylphenol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylphenol-d5 is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, making it useful in various scientific applications. The presence of deuterium can influence the compound’s physical and chemical properties, making it valuable for research in fields such as chemistry, biology, and medicine.
Preparation Methods
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and can be tailored to introduce deuterium atoms selectively.
Industrial production methods may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
4-Butylphenol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The deuterium atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Butylphenol-d5 has several scientific research applications:
Chemistry: It is used as a tracer in reaction mechanisms to study the kinetic isotope effect, which helps in understanding reaction pathways and intermediates.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Deuterated compounds are explored for their potential in drug development, as deuterium can alter the metabolic stability and pharmacokinetics of drugs.
Industry: It is used in the development of advanced materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism by which 4-Butylphenol-d5 exerts its effects is primarily through the kinetic isotope effect. Deuterium atoms have a higher bond dissociation energy compared to hydrogen, which can slow down reaction rates and alter reaction pathways. This property is exploited in various applications to study reaction mechanisms and improve the stability of compounds.
Comparison with Similar Compounds
Similar compounds include other deuterated benzene derivatives such as:
- 1-Butyl-2,3,5,6-tetradeuterio-4-hydroxybenzene
- 1-Butyl-2,3,5,6-tetradeuterio-4-methoxybenzene
Compared to these compounds, 4-Butylphenol-d5 is unique due to the presence of the deuteriooxy group, which can influence its reactivity and applications. The deuterium atoms provide enhanced stability and different kinetic properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYZDBDROVLTJU-QBYFNKCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)






![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)


